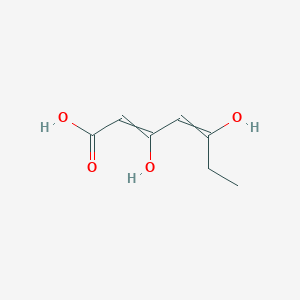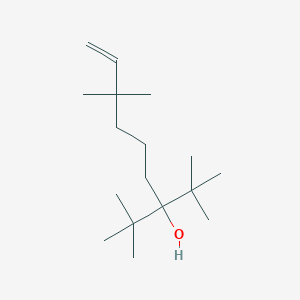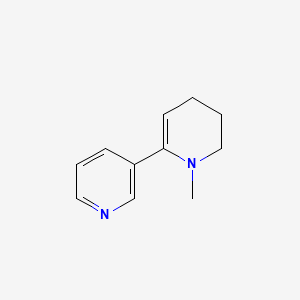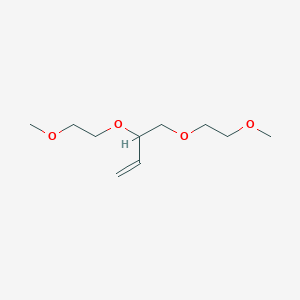
6-Ethenyl-2,5,8,11-tetraoxadodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethenyl-2,5,8,11-tetraoxadodecane, also known as triethylene glycol dimethyl ether or triglyme, is a chemical compound with the molecular formula C8H18O4. It is a member of the glyme family, which are ethers derived from ethylene glycol. This compound is known for its use as a solvent and in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Ethenyl-2,5,8,11-tetraoxadodecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is optimized to maximize yield and purity, often employing advanced catalytic systems and separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethenyl-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ether groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from the reactions of this compound include aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Ethenyl-2,5,8,11-tetraoxadodecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: The compound is employed in the preparation of biological samples and in certain biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: The compound is used as a lubricant and in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 6-Ethenyl-2,5,8,11-tetraoxadodecane involves its ability to act as a solvent and interact with various molecular targets. The compound can form hydrogen bonds and other interactions with different molecules, facilitating their dissolution and reaction. The pathways involved depend on the specific application and the nature of the molecules it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol dimethyl ether: Similar in structure but with one less ethylene glycol unit.
Tetraethylene glycol dimethyl ether: Similar but with one more ethylene glycol unit.
Polyethylene glycol dimethyl ether: A polymeric form with multiple ethylene glycol units.
Uniqueness
6-Ethenyl-2,5,8,11-tetraoxadodecane is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its structure allows for versatile applications in various fields, from chemistry to industry .
Eigenschaften
CAS-Nummer |
88482-40-0 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
3,4-bis(2-methoxyethoxy)but-1-ene |
InChI |
InChI=1S/C10H20O4/c1-4-10(14-8-6-12-3)9-13-7-5-11-2/h4,10H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
QTNBSSZJQDQXIH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(C=C)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
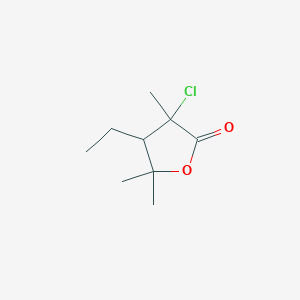
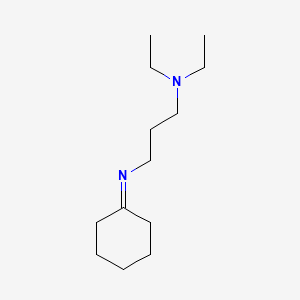

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
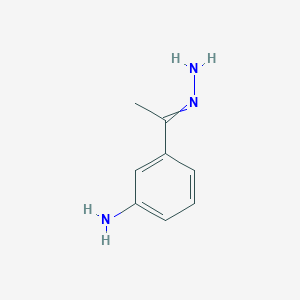
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
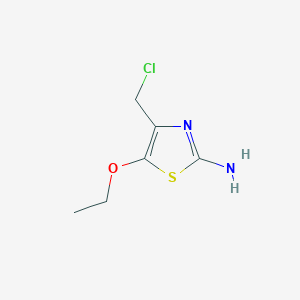
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)

